molecular formula C9H9ClO4S B3373257 Methyl 3-(chlorosulfonyl)-2-methylbenzoate CAS No. 98812-46-5

Methyl 3-(chlorosulfonyl)-2-methylbenzoate

Cat. No.: B3373257
CAS No.: 98812-46-5
M. Wt: 248.68 g/mol
InChI Key: OJWRMHUELXMWLU-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-2-methylbenzoate is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a methylbenzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(chlorosulfonyl)-2-methylbenzoate can be synthesized through the chlorosulfonation of methyl 2-methylbenzoate. The reaction typically involves the use of chlorosulfonic acid as the chlorosulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors where methyl 2-methylbenzoate is treated with chlorosulfonic acid. The reaction is monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-2-methylbenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Reduction: The compound can be reduced to form sulfonic acids or sulfonamides using reducing agents like tin(II) chloride.

    Hydrolysis: In the presence of water or aqueous bases, the chlorosulfonyl group can be hydrolyzed to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., ethylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in solvents like acetone or dichloromethane, often in the presence of a base such as triethylamine.

    Reduction: Tin(II) chloride in hydrochloric acid is a common reducing agent used for the reduction of the chlorosulfonyl group.

    Hydrolysis: Hydrolysis reactions are performed using water or aqueous sodium hydroxide solutions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Sulfonic Acids: Formed from hydrolysis or reduction reactions.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various sulfonyl-containing compounds, which are valuable in organic synthesis and medicinal chemistry.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions, aiding in the study of biological processes and the development of bioconjugates.

    Medicine: Derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals, including dyes, agrochemicals, and polymer additives.

Mechanism of Action

The mechanism of action of methyl 3-(chlorosulfonyl)-2-methylbenzoate primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophilic sites on other molecules, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Methyl 3-(chlorosulfonyl)-2-methylbenzoate can be compared with other sulfonyl chlorides, such as:

    Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: Similar in structure but with a methoxy group at the 4-position, which may influence its reactivity and applications.

    Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Contains a thiophene ring instead of a benzene ring, leading to different electronic properties and reactivity.

    Sulfonimidates: These compounds have a sulfur(VI) center and are used as intermediates in the synthesis of other sulfur-containing compounds.

The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which influences its reactivity and the types of derivatives that can be synthesized from it.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-6-7(9(11)14-2)4-3-5-8(6)15(10,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWRMHUELXMWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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